molecular formula C8H9N3OS B1598077 2-Hydrazinyl-4-methoxy-1,3-benzothiazole CAS No. 53065-23-9

2-Hydrazinyl-4-methoxy-1,3-benzothiazole

Cat. No.: B1598077
CAS No.: 53065-23-9
M. Wt: 195.24 g/mol
InChI Key: CSTCVTVRTJAYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-4-methoxy-1,3-benzothiazole is a useful research compound. Its molecular formula is C8H9N3OS and its molecular weight is 195.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Research by Ajmal, Mideen, and Quraishi (1994) demonstrated the effectiveness of 2-hydrazino-6-methyl-benzothiazole derivatives as corrosion inhibitors for mild steel in acidic solutions. The compound showed a predominant cathodic inhibition mechanism in hydrochloric acid and mixed inhibition in sulfuric acid, suggesting its potential application in protecting metal surfaces in corrosive environments Ajmal, Mideen, & Quraishi, 1994.

Antiproliferative Activities

Grozav et al. (2014) synthesized new arylidene-hydrazinyl-thiazole derivatives, evaluating their antiproliferative activities against carcinoma cell lines. Significant activity was observed in specific derivatives, highlighting the potential of 2-hydrazinyl-4-methoxy-1,3-benzothiazole as a scaffold for developing anticancer agents Grozav et al., 2014.

Synthesis of Novel Compounds

Juber, Hamed, and Khalil (2020) reported on the synthesis and biological evaluation of 6-methoxy-2-amino benzothiazole derivatives, including 6-methoxy2-hydrazinobenzothiazole, for their antibacterial activity against various microorganisms. This work emphasizes the compound's utility in creating new molecules with potential applications in combating bacterial infections Juber, Hamed, & Khalil, 2020.

Magnetic Resonance Imaging (MRI) Contrast Agents

Wan et al. (2016) explored the introduction of 2-hydrazino-6-methoxy-1,3-benzothiazole into diethylenetriamine pentaacetic (DTPA) for the development of a non-ion Gd(III) complex as a high-efficacy MRI contrast agent. This compound exhibited superior longitudinal relaxivity compared to commercial agents, suggesting its potential for enhancing MRI diagnostic accuracy Wan et al., 2016.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been studied for their anti-tubercular properties , suggesting that they may target enzymes or proteins involved in the life cycle of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of essential biological processes

Biochemical Pathways

Benzothiazole derivatives have been shown to exhibit anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the death of Mycobacterium tuberculosis cells.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not fully understood yet. It is known that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood yet. It is known that this compound can exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings are not fully understood yet. It is known that this compound has certain stability and degradation characteristics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that this compound is involved in are not fully understood yet. It is known that this compound can interact with certain enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully understood yet. It is known that this compound can interact with certain transporters or binding proteins .

Properties

IUPAC Name

(4-methoxy-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-12-5-3-2-4-6-7(5)10-8(11-9)13-6/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTCVTVRTJAYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365936
Record name 2-Hydrazinyl-4-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53065-23-9
Record name Benzothiazole, 2-hydrazinyl-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53065-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-4-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinyl-4-methoxy-1,3-benzothiazole
Reactant of Route 2
2-Hydrazinyl-4-methoxy-1,3-benzothiazole
Reactant of Route 3
Reactant of Route 3
2-Hydrazinyl-4-methoxy-1,3-benzothiazole
Reactant of Route 4
2-Hydrazinyl-4-methoxy-1,3-benzothiazole
Reactant of Route 5
2-Hydrazinyl-4-methoxy-1,3-benzothiazole
Reactant of Route 6
Reactant of Route 6
2-Hydrazinyl-4-methoxy-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.